molecular formula C17H16FN3O5S B11050964 2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide

2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide

Cat. No.: B11050964
M. Wt: 393.4 g/mol
InChI Key: OBJZNGOCKHIAHP-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide is an organic compound that features a benzamide core substituted with butylsulfanyl, fluorophenyl, and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylsulfanyl)-N-(4-fluorophenyl)-4,6-dinitrobenzamide is unique due to its combination of butylsulfanyl, fluorophenyl, and dinitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H16FN3O5S

Molecular Weight

393.4 g/mol

IUPAC Name

2-butylsulfanyl-N-(4-fluorophenyl)-4,6-dinitrobenzamide

InChI

InChI=1S/C17H16FN3O5S/c1-2-3-8-27-15-10-13(20(23)24)9-14(21(25)26)16(15)17(22)19-12-6-4-11(18)5-7-12/h4-7,9-10H,2-3,8H2,1H3,(H,19,22)

InChI Key

OBJZNGOCKHIAHP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=CC(=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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